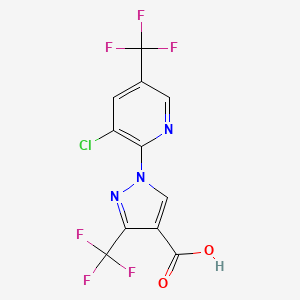

![molecular formula C9H13ClN2O2 B1436328 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 1785279-53-9](/img/structure/B1436328.png)

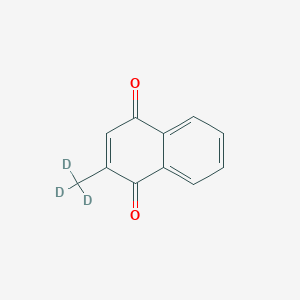

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

説明

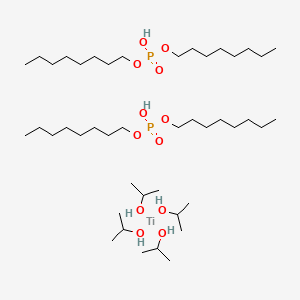

“3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1785279-53-9 . It has a molecular weight of 216.67 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8;/h4,7H,2-3,5H2,1H3,(H,12,13);1H . This indicates that the compound has a molecular formula of C9H12N2O2 and is associated with a chloride ion .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources .科学的研究の応用

Chemical Synthesis and Functionalization

Experimental and theoretical studies have explored the functionalization reactions of pyridine derivatives, showcasing the versatile chemistry of imidazo pyridine structures. The conversion of pyrazole-3-carboxylic acid into carboxamide and the formation of imidazo[4,5-b]pyridine derivatives from the reaction of acid chloride with diaminopyridine demonstrate the complexity and potential of these compounds in synthetic chemistry (Yıldırım et al., 2005). Additionally, the synthesis of versatile imidazo[1,2-a]pyridine carboxylic acid from commercially available 2-amino pyridine further highlights the compound's adaptability in various synthetic pathways (Du Hui-r, 2014).

Advanced Synthesis Techniques

One-pot synthesis techniques have been developed to introduce various substituents into imidazo[1,5-a]pyridines, enhancing the efficiency of synthesizing these complex structures (Crawforth & Paoletti, 2009). The use of propane phosphoric acid anhydride in specific solvents at reflux conditions exemplifies the innovation in synthesizing these compounds.

Fluorescent Probes for Metal Ions

Imidazo[1,2-a]pyridine derivatives have been synthesized as fluorescent probes for metal ions, such as mercury. These derivatives demonstrate the compound's potential in developing sensitive and selective probes for environmental and biological applications (Shao et al., 2011).

Pharmaceutical Applications

Imidazo[1,2-a]pyridines have also been investigated for their pharmaceutical potential. For instance, 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines have been identified as candidates for potassium-competitive acid blockers, showing the compound's relevance in drug development and pharmacological studies (Palmer et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8;/h4,7H,2-3,5H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHCMHSNIUVYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1CC(CC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

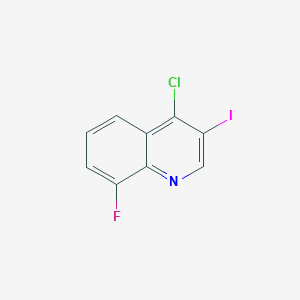

![2-Ethoxy-6-azaspiro[3.4]octane](/img/structure/B1436245.png)

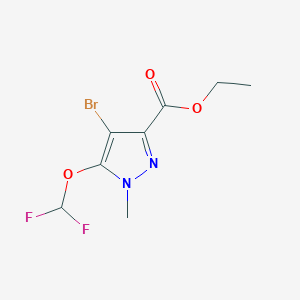

![[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436253.png)

![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride](/img/structure/B1436263.png)